molecular formula C22H18N2O2S B279567 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide

Cat. No.: B279567
M. Wt: 374.5 g/mol
InChI Key: RFSZESIDBWVOND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide, also known as BTA-EG6, is a small molecule inhibitor that has been extensively studied in recent years due to its potential in various scientific applications. This compound is synthesized through a multi-step process that involves the reaction of various chemical reagents.

Mechanism of Action

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide inhibits the activity of PLK1 by binding to its kinase domain. This binding prevents the enzyme from phosphorylating its substrates, which are required for cell division. As a result, the growth of cancer cells is inhibited.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (cell death) in cancer cells by activating the caspase-3 enzyme. This compound has also been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide in lab experiments is its specificity for PLK1. This compound does not inhibit the activity of other kinases, which reduces the risk of off-target effects. However, this compound has a relatively short half-life, which limits its effectiveness in vivo.

Future Directions

There are several future directions for the study of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide. One potential direction is the development of more potent and selective PLK1 inhibitors based on the structure of this compound. Another direction is the investigation of the potential of this compound in combination with other anti-cancer drugs. Finally, the development of new delivery methods for this compound could enhance its effectiveness in vivo.

Synthesis Methods

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide involves a multi-step process that begins with the reaction of 2-aminothiophenol and 2-bromoaniline in the presence of a palladium catalyst. This reaction results in the formation of 2-(1,3-benzothiazol-2-yl)aniline, which is then reacted with 3-methylphenol in the presence of sodium hydride to yield 2-(3-methylphenoxy)-N-(2-(1,3-benzothiazol-2-yl)phenyl)acetamide. This compound is then further reacted with ethylene glycol to yield the final product, this compound.

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide has been extensively studied for its potential in various scientific applications. One of the most promising applications of this compound is in cancer research. Studies have shown that this compound inhibits the growth of cancer cells by targeting the polo-like kinase 1 (PLK1) enzyme, which is involved in cell division. This compound has also been shown to inhibit the growth of other types of cells, including bacteria and viruses.

Properties

Molecular Formula

C22H18N2O2S

Molecular Weight

374.5 g/mol

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C22H18N2O2S/c1-15-7-6-8-16(13-15)26-14-21(25)23-18-10-3-2-9-17(18)22-24-19-11-4-5-12-20(19)27-22/h2-13H,14H2,1H3,(H,23,25)

InChI Key

RFSZESIDBWVOND-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3

Origin of Product

United States

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